2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride
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Overview
Description
2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride is a halogenated pyridine derivative. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a carbonyl fluoride group attached to a pyridine ring. It is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with fluorinating agents under controlled conditions to introduce the fluorine atom. The carbonyl fluoride group can be introduced through the reaction of the resulting intermediate with phosgene or similar reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Hydrolysis: The carbonyl fluoride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the carbonyl fluoride group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid.
Scientific Research Applications
2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride is utilized in several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, including antibiotics and antiviral agents.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It acts as a versatile building block for the synthesis of complex organic molecules, facilitating the development of new chemical entities.
Biochemistry: Researchers use this compound to study enzyme interactions and metabolic pathways involving halogenated pyridine derivatives.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and carbonyl fluoride group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: This compound is similar in structure but contains a cyano group instead of a carbonyl fluoride group.
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: This compound is the hydrolysis product of 2,6-Dichloro-5-fluoropyridine-3-carbonyl fluoride and contains a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of the carbonyl fluoride group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-carbonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F2NO/c7-4-2(6(10)12)1-3(9)5(8)11-4/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXREEULWQNENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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